2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol

Catalog No.
S13800286
CAS No.
M.F
C11H16FNO2
M. Wt
213.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol

Product Name

2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol

IUPAC Name

2-[1-(2-fluorophenyl)ethylamino]propane-1,3-diol

Molecular Formula

C11H16FNO2

Molecular Weight

213.25 g/mol

InChI

InChI=1S/C11H16FNO2/c1-8(13-9(6-14)7-15)10-4-2-3-5-11(10)12/h2-5,8-9,13-15H,6-7H2,1H3

InChI Key

CCGUPUUHCQZDPT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1F)NC(CO)CO

2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol is a chemical compound characterized by the molecular formula C11H16FNO2C_{11}H_{16}FNO_2 and a molecular weight of 213.25 g/mol. It features a unique structure that includes a fluorophenyl group attached to an ethylamine chain, which is further linked to a propane-1,3-diol backbone. This configuration allows for specific interactions within biological systems, making it a compound of interest in both chemical and biological research.

, including:

  • Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
  • Reduction: Reduction reactions can be performed with hydrogen gas in the presence of palladium on carbon, yielding amines.
  • Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups using reagents such as thionyl chloride or phosphorus tribromide, resulting in halides.

Common reagents and conditions for these reactions include:

  • Oxidation: Potassium permanganate in acidic or neutral conditions.
  • Reduction: Hydrogen gas with palladium on carbon as a catalyst.
  • Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Research indicates that 2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol exhibits significant biological activity. Its mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorophenyl group enhances its binding affinity to these targets, while the ethylamine group facilitates interaction with biological membranes. This compound may modulate various biochemical pathways, which could lead to therapeutic effects in pharmacological applications.

The synthesis of 2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol typically involves several steps:

  • Starting Materials: The reaction begins with 2-fluoroacetophenone and ethylamine.
  • Reaction Conditions: The initial reaction is followed by reduction steps and subsequent reactions involving epichlorohydrin.
  • Industrial Production: In industrial settings, continuous flow reactors may be used to ensure consistent quality and yield. Automated systems help control reaction parameters like temperature and pressure for high purity.

This compound has several applications across different fields:

  • Chemistry: Used as an intermediate in synthesizing more complex organic molecules.
  • Biology: Investigated for interactions with biological systems, including enzyme inhibition and receptor binding.
  • Medicine: Explored for potential therapeutic effects, particularly in drug development.
  • Industry: Utilized in producing specialty chemicals and materials.

Studies on the interactions of 2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol with biological systems reveal its potential as a modulator of various biochemical pathways. Its unique structure allows it to engage effectively with specific targets, which may lead to insights into its therapeutic applications.

Several compounds share structural similarities with 2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-{[1-(3-Fluorophenyl)ethyl]amino}propane-1,3-diolC11H16FNO2C_{11}H_{16}FNO_2Contains a different fluorophenyl group
2-{[1-(4-Fluorophenyl)ethyl]amino}propane-1,3-diolC11H16FNO2C_{11}H_{16}FNO_2Features a para-substituted fluorophenyl group
2-Amino-2-(fluoromethyl)propane-1,3-diolC4H10FNO2C_{4}H_{10}FNO_2Lacks the ethylamine chain but has a fluoromethyl group
2-Amino-2-ethyl-1,3-propanediolC5H13NO2C_{5}H_{13}NO_2A simpler structure without aromatic substitution

Uniqueness

The uniqueness of 2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol lies in its specific combination of functional groups and structural arrangement. The fluorophenyl moiety not only enhances its chemical properties but also contributes to its biological activity, making it particularly valuable for research applications targeting specific interactions within biological systems.

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

213.11650692 g/mol

Monoisotopic Mass

213.11650692 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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